molecular formula C19H18ClN5O2S B11035865 N-{(Z)-[(5-chloro-2-methoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}thiophene-2-carboxamide

N-{(Z)-[(5-chloro-2-methoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}thiophene-2-carboxamide

Cat. No.: B11035865
M. Wt: 415.9 g/mol
InChI Key: GRRVQOYHWDXMGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{(Z)-[(5-chloro-2-methoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}thiophene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a carboxamide group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(Z)-[(5-chloro-2-methoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.

    Introduction of the Carboxamide Group: This step involves the reaction of the thiophene derivative with an amine or an amide under appropriate conditions.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{(Z)-[(5-chloro-2-methoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce or replace functional groups on the thiophene ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{(Z)-[(5-chloro-2-methoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}thiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which N-{(Z)-[(5-chloro-2-methoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modifies.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes that are affected by the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H18ClN5O2S

Molecular Weight

415.9 g/mol

IUPAC Name

N-[(E)-N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]thiophene-2-carboxamide

InChI

InChI=1S/C19H18ClN5O2S/c1-11-9-12(2)22-18(21-11)25-19(24-17(26)16-5-4-8-28-16)23-14-10-13(20)6-7-15(14)27-3/h4-10H,1-3H3,(H2,21,22,23,24,25,26)

InChI Key

GRRVQOYHWDXMGK-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\NC2=C(C=CC(=C2)Cl)OC)/NC(=O)C3=CC=CS3)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC2=C(C=CC(=C2)Cl)OC)NC(=O)C3=CC=CS3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.